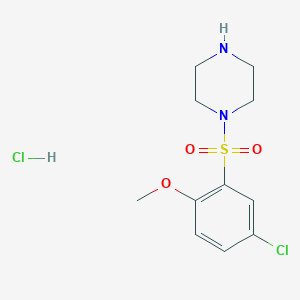

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride

CAS No.: 1185299-64-2

Cat. No.: VC2666928

Molecular Formula: C11H16Cl2N2O3S

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185299-64-2 |

|---|---|

| Molecular Formula | C11H16Cl2N2O3S |

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)sulfonylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C11H15ClN2O3S.ClH/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |

| Standard InChI Key | SZDDFDUHXFLUIU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2.Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride (CAS No. 1185299-64-2) is a chemical compound combining a piperazine heterocyclic structure with a substituted benzenesulfonyl group. The compound features a chloro substituent at the 5-position and a methoxy group at the 2-position of the benzenesulfonyl moiety, with the entire structure existing as a hydrochloride salt.

The core structure consists of a six-membered piperazine ring connected via a sulfonyl linkage to a benzene ring. This benzene ring carries two key substituents: a chlorine atom and a methoxy group, positioned to create specific electronic and steric effects that influence the compound's biological and chemical properties.

Physical and Chemical Properties

The detailed physical and chemical properties of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride are presented in Table 1.

Table 1: Physical and Chemical Properties of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1185299-64-2 |

| Molecular Formula | C11H16Cl2N2O3S |

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)sulfonylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C11H15ClN2O3S.ClH/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |

| Standard InChIKey | SZDDFDUHXFLUIU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCNCC2.Cl |

| Appearance | Solid |

| Storage Temperature | 2-8°C (short-term, 6-12 weeks), -20°C (long-term, 1-2 years) |

The molecular structure consists of a central piperazine ring connected to a substituted benzenesulfonyl group. The benzenesulfonyl moiety contains a chlorine atom at the 5-position and a methoxy group at the 2-position. The hydrochloride salt form enhances the compound's solubility and stability for various applications .

Synthesis and Preparation

The synthesis of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride typically follows established synthetic pathways for sulfonamide formation. The general strategy involves the reaction of piperazine with an appropriate benzenesulfonyl chloride derivative, specifically 5-chloro-2-methoxy-benzenesulfonyl chloride.

Structural Relationships and Analogues

1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride exists within a broader family of structurally related compounds. Table 2 presents a comparison with selected analogues:

Table 2: Structural Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride | 1185299-64-2 | C11H16Cl2N2O3S | 327.2 g/mol | Reference compound |

| 1-(5-Chloro-2-methoxybenzenesulfonyl)piperazine | 97630-43-8 | C11H15ClN2O3S | 290.8 g/mol | Free base (non-hydrochloride form) |

| 1-(Benzenesulfonyl)piperazine hydrochloride | 412293-98-2 | C10H15ClN2O2S | 262.8 g/mol | Lacks chloro and methoxy substituents |

| 1-[(4-Methoxyphenyl)sulfonyl]piperazine | - | C11H16N2O3S | 256.3 g/mol | Methoxy at 4-position instead of 5-chloro-2-methoxy pattern |

| Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- | 97629-66-8 | C18H21ClN2O3S | 380.9 g/mol | Additional phenylmethyl group on piperazine |

This structural comparison highlights how substitution patterns on both the benzenesulfonyl group and the piperazine ring influence the physicochemical properties of these compounds. The positioning of the chloro and methoxy substituents particularly affects electronic distribution and potential interaction points for biological activity .

Analysis and Characterization Methods

Various analytical techniques can be employed for the characterization and quality control of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperazine hydrochloride:

-

Spectroscopic methods:

-

NMR spectroscopy (1H and 13C) for structural confirmation

-

IR spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation

-

-

Chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

-

Physical property measurements:

-

Melting point determination

-

Solubility profiling in various solvents

-

pH measurements of aqueous solutions

-

These analytical approaches ensure the identity, purity, and quality of the compound for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume